Methyl 6-aminonaphthalene-1-carboxylate HCl
Description
Methyl 6-aminonaphthalene-1-carboxylate HCl is a naphthalene derivative featuring an amino group at position 6 and a methyl carboxylate ester at position 1, with a hydrochloride salt formulation. This compound is structurally characterized by its fused aromatic ring system, which confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the ionic HCl salt form.
Properties
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11;/h2-7H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHSYOVHRLGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride typically involves the esterification of 6-aminonaphthalene-1-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminonaphthalene-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 6-aminonaphthalene-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 6-aminonaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation. This property is exploited in various analytical and diagnostic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Positioning
The compound’s bioactivity and stability are influenced by its substituent positions and functional groups. Below is a comparative analysis with three structurally related compounds:
Pharmacological and Toxicological Profiles
- Bioactivity: Unlike ondansetron HCl, which targets serotonin receptors, this compound lacks documented receptor-specific activity. However, its amino and carboxylate groups may enable interactions with biological targets, similar to the hydroxy and acetic acid groups in (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid .
- Toxicity: Simpler methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit hepatotoxic and environmental persistence risks , but the ionic HCl salt and polar substituents in this compound likely reduce volatility and enhance metabolic clearance.
Solubility and Stability
- The HCl salt form improves aqueous solubility compared to neutral naphthalene derivatives (e.g., 1-methylnaphthalene), akin to the enhanced bioavailability observed in antiemetic HCl salts like ondansetron .
- Steric hindrance from the methyl carboxylate group at C1 may reduce photodegradation rates compared to unsubstituted naphthalenes.
Research Findings and Data Gaps
- Synthesis : Analogous naphthalene derivatives (e.g., (S)-6-hydroxy-α-methyl-2-naphthaleneacetic acid) are synthesized via Friedel-Crafts alkylation or chiral resolution , suggesting feasible routes for the target compound’s production.
- Toxicological Data: Methylnaphthalenes are associated with respiratory and dermal toxicity in occupational settings , but the amino and carboxylate groups in the target compound may mitigate these risks through altered metabolic pathways.
Biological Activity
Methyl 6-aminonaphthalene-1-carboxylate HCl is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
Chemical Structure and Properties
This compound features a naphthalene ring substituted with an amino group and a carboxylate moiety. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of naphthalene carboxylates exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the carboxylic acid moiety can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis. The mechanism is often attributed to the ability of these compounds to disrupt bacterial membrane integrity and inhibit essential metabolic pathways .
Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression and promote cell death makes it a candidate for further exploration in cancer therapy .
Case Studies
- Antitubercular Activity : A study focused on anthranilic acid derivatives, including this compound, revealed that these compounds inhibit the enzyme MabA, which is essential for mycolic acid biosynthesis in M. tuberculosis. The IC50 values ranged from 24 to 45 µM, indicating promising antitubercular activity .
- Cancer Cell Lines : In experiments using various cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was shown to alter mitochondrial membrane potential and activate caspase cascades leading to apoptosis, with IC50 values indicating effective concentrations in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways disrupts cellular functions critical for survival.
- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 24 - 45 | Enzyme inhibition (MabA) |
| Anticancer | Various cancer cell lines | Low µM | Apoptosis induction |
| Antimicrobial | Gram-positive bacteria | Varies | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
